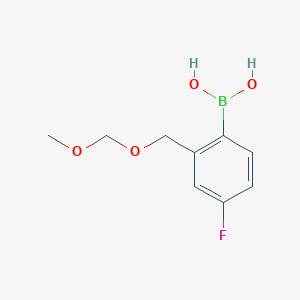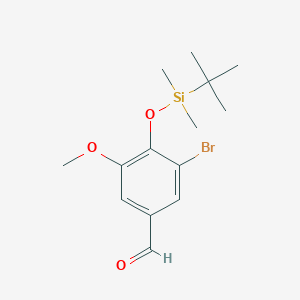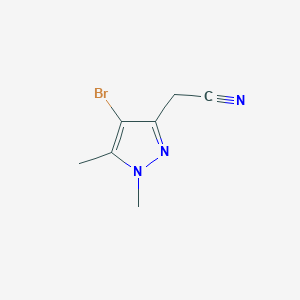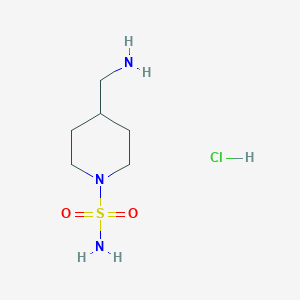
4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of pharmaceuticals and other biologically active compounds
Preparation Methods
The synthesis of 4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride typically involves the reaction of piperidine derivatives with sulfonamide groups. One common method is the hydrogenation of pyridine derivatives using transition metal catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production.
Chemical Reactions Analysis
4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions with halogenated compounds to form new derivatives. Major products formed from these reactions include substituted piperidines and sulfonamide derivatives .
Scientific Research Applications
4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it is studied for its potential as an enzyme inhibitor and receptor modulator. In medicine, the compound is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases . Additionally, it is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating their activity and affecting cellular processes. For example, it may inhibit carbonic anhydrase, an enzyme involved in regulating pH and ion balance in cells . By inhibiting this enzyme, the compound can alter cellular functions and potentially exert therapeutic effects.
Comparison with Similar Compounds
4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride can be compared with other piperidine derivatives, such as piperidine itself, pyrrolidine, and piperazine. While all these compounds share a similar heterocyclic structure, they differ in their chemical properties and biological activities . For instance, piperidine is commonly used as a precursor in the synthesis of various pharmaceuticals, while pyrrolidine and piperazine have distinct pharmacological profiles and applications. The uniqueness of this compound lies in its specific sulfonamide group, which imparts unique chemical reactivity and biological activity.
Similar Compounds
- Piperidine
- Pyrrolidine
- Piperazine
- 4-Aminomethyl-1-Boc-piperidine
Properties
Molecular Formula |
C6H16ClN3O2S |
|---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
4-(aminomethyl)piperidine-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C6H15N3O2S.ClH/c7-5-6-1-3-9(4-2-6)12(8,10)11;/h6H,1-5,7H2,(H2,8,10,11);1H |
InChI Key |
SENRZXJTZRRHGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13456019.png)
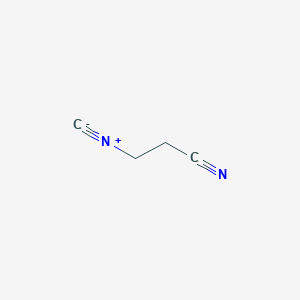
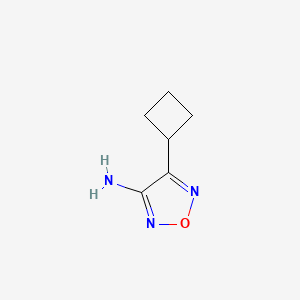
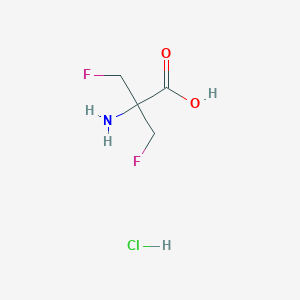

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13456052.png)

